![molecular formula C9H11BrN2OS B1365751 2-[(2-Bromobenzyl)thio]acetohydrazide CAS No. 590376-68-4](/img/structure/B1365751.png)
2-[(2-Bromobenzyl)thio]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2-Bromobenzyl)thio]acetohydrazide (2-BTAH) is an organic compound used in scientific research applications. It has a variety of biochemical and physiological effects, and has become increasingly important in the field of organic chemistry due to its ability to be used in a variety of laboratory experiments.
Scientific Research Applications
Anticancer Activity
2-[(2-Bromobenzyl)thio]acetohydrazide derivatives have shown potential in anticancer applications. A study synthesized various derivatives and evaluated their cytotoxic activity against different cancer cell lines, including human lung adenocarcinoma and breast adenocarcinoma cells. These derivatives demonstrated selective toxicity towards cancer cells, indicating their potential as anticancer agents (Osmaniye et al., 2018).
Type II Diabetes and Antimicrobial Activity
Another research focused on the synthesis of N'-arylidene derivatives of 2-[(2-Bromobenzyl)thio]acetohydrazide, which were tested for Type II diabetes inhibitory and antimicrobial activities. These compounds showed significant activity against Type II diabetes, comparable to the standard drug acarbose, and exhibited remarkable antibacterial and antifungal properties (Mor et al., 2022).
Lipase and α-Glucosidase Inhibition
Studies have also explored the inhibition of lipase and α-glucosidase by novel heterocyclic compounds derived from 2-[(2-Bromobenzyl)thio]acetohydrazide. These compounds showed promising activity in inhibiting lipase and α-glucosidase, which are crucial enzymes in metabolic processes (Bekircan et al., 2015).
Antioxidant Activities
Some derivatives of 2-[(2-Bromobenzyl)thio]acetohydrazide have been synthesized and tested for their radical scavenging activity. These compounds exhibited significant antioxidant properties, demonstrating their potential in combating oxidative stress (Abdulwahab et al., 2015).
Urease Inhibition
Another study focused on the urease inhibitory activities of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy) acetohydrazide derivatives. These compounds showed strong urease inhibitory activities, indicating their potential application in treating diseases related to urease activity (Sheng et al., 2015).
Nonlinear Optical Properties
Research into the nonlinear optical properties of hydrazones, including derivatives of 2-[(2-Bromobenzyl)thio]acetohydrazide, revealed their potential applications in optical device technology like optical limiters and switches (Naseema et al., 2010).
properties
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2OS/c10-8-4-2-1-3-7(8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMOFBHVXKKNBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220438 |
Source
|
Record name | 2-[[(2-Bromophenyl)methyl]thio]acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501220438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromobenzyl)thio]acetohydrazide | |
CAS RN |
590376-68-4 |
Source
|
Record name | 2-[[(2-Bromophenyl)methyl]thio]acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590376-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(2-Bromophenyl)methyl]thio]acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501220438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.